8-Deacetylyunaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H47NO10 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

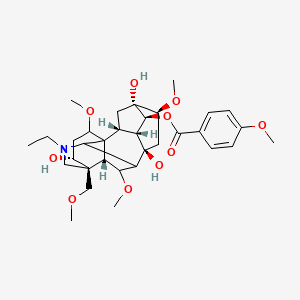

[(2R,3R,4S,5R,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24?,25+,26-,27?,28+,30+,31-,32-,33?/m1/s1 |

InChI Key |

DHVYLCVNTWPXSI-PIYWNKMWSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

8-Deacetylyunaconitine: A Technical Guide to Its Natural Sources, Isolation, and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. Found within the plant genus Aconitum, this compound is of significant interest to the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed methodology for its isolation and purification, and an exploration of its putative signaling pathways based on current scientific understanding of related compounds.

Natural Source

The primary natural source of this compound is the plant species belonging to the genus Aconitum, a member of the Ranunculaceae family. Specifically, it has been identified in:

-

Aconitum vilmorinianum Radix : The roots of this plant are a known source of this compound, where it co-occurs with other structurally related alkaloids such as yunaconitine.

-

Aconitum forrestii : The root extract of this species has also been reported to contain this compound.[1]

These plants are typically found in various regions of Asia and have been used in traditional medicine. However, it is crucial to note that Aconitum species are highly toxic due to their alkaloid content, and handling and processing require extreme caution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C33H47NO10 |

| Molecular Weight | 617.73 g/mol |

| CAS Number | 93460-55-0 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol (B145695) |

Experimental Protocols: Isolation and Purification

The following is a representative, multi-step protocol for the isolation and purification of this compound from Aconitum plant material. This protocol is synthesized from established methods for the separation of diterpenoid alkaloids.

Extraction of Total Alkaloids

-

Plant Material Preparation : Air-dry the roots of Aconitum vilmorinianum and grind them into a coarse powder (20-40 mesh).

-

Alkalinization and Extraction :

-

Moisten the powdered plant material with a 10% ammonia (B1221849) solution and allow it to stand for 2 hours.

-

Perform extraction with 95% ethanol at room temperature using percolation or Soxhlet extraction for 24-48 hours.

-

Collect the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning :

-

Dissolve the crude extract in a 2% hydrochloric acid solution.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with diethyl ether or chloroform (B151607) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution.

-

Extract the alkaline solution multiple times with chloroform or ethyl acetate (B1210297) to obtain the total alkaloid fraction.

-

Combine the organic layers and evaporate the solvent to dryness to yield the crude total alkaloids.

-

Chromatographic Purification

-

Column Chromatography (Silica Gel) :

-

Prepare a silica (B1680970) gel (100-200 mesh) column with a suitable non-polar solvent system, such as a gradient of chloroform and methanol.

-

Dissolve the crude total alkaloids in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, etc.).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization under UV light or with Dragendorff's reagent.

-

Combine fractions containing the target compound based on TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the enriched fractions containing this compound using a preparative reversed-phase C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid for better peak shape).

-

Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Purity Analysis

The purity of the isolated this compound should be assessed using analytical High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | 230 nm |

| Injection Volume | 10 µL |

Putative Signaling Pathway

Based on the known mechanisms of action of structurally similar aconitine-type alkaloids, this compound is hypothesized to exert its biological effects primarily through the modulation of voltage-gated sodium channels (VGSCs).

References

The Discovery of 8-Deacetylyunaconitine in Aconitum forrestii: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of 8-Deacetylyunaconitine, a diterpenoid alkaloid identified in the roots of Aconitum forrestii. While the initial isolation was reported in 1984, comprehensive public access to the full experimental details from the original study remains limited. This document synthesizes the available information and provides a generalized framework for the isolation, characterization, and potential biological significance of this natural compound, based on established phytochemical methodologies.

Introduction to Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds are renowned for their potent physiological effects, which has made them subjects of interest in both traditional medicine and modern pharmacology. The C19-diterpenoid alkaloids, to which this compound belongs, are characterized by a hexacyclic norditerpenoid skeleton and are often responsible for the cardiotoxic and neurotoxic properties associated with Aconitum species. The substitution patterns on this core structure give rise to a vast array of derivatives with varying degrees of toxicity and potential therapeutic applications.

Discovery and Physicochemical Properties

This compound was first reported as a new natural product isolated from the roots of Aconitum forrestii by Chen S, et al. in 1984, in the journal Yunnan Zhiwu Yanjiu.[1][2] While the full text of this seminal paper is not widely available, subsequent commercial availability of the compound has provided some of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₇NO₁₀ | |

| Molecular Weight | 617.73 g/mol | |

| CAS Number | 93460-55-0 | |

| Appearance | White to off-white solid | |

| Purity (Commercially available) | ≥98% (by HPLC) |

Experimental Protocols (Generalized)

Due to the inaccessibility of the original research article, the specific experimental protocols for the initial isolation and characterization of this compound from Aconitum forrestii cannot be detailed. However, a generalized methodology typically employed for the isolation of diterpenoid alkaloids from Aconitum species is presented below.

Extraction and Isolation

A standard workflow for the extraction and isolation of alkaloids from plant material is as follows:

-

Plant Material Preparation: Dried and powdered roots of Aconitum forrestii are the starting material.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often under reflux or using maceration.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), and the resulting solution is washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-basic components. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the liberated free alkaloids are extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Purification: The crude alkaloid fraction is then subjected to various chromatographic techniques for separation and purification of individual compounds. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., chloroform-methanol mixtures) to achieve initial separation.

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions containing compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column to obtain the pure compound.

-

Structure Elucidation

The structure of a novel compound like this compound would have been determined using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls (-OH), carbonyls (C=O), and ethers (C-O-C).

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (via High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can provide clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC would have been used to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals.

The "deacetyl" part of the name suggests that its structure is closely related to yunaconitine, differing by the absence of an acetyl group, likely at the C-8 position.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities and signaling pathways of this compound. Given its structural similarity to other aconitine-type alkaloids, it is plausible that it may exhibit similar pharmacological and toxicological properties.

Aconitine and related compounds are known to be potent neurotoxins that act by opening voltage-gated sodium channels in the cell membranes of excitable tissues, such as myocardium and neurons. This leads to a persistent depolarization, which can result in arrhythmias and paralysis.

Future research is needed to investigate the specific biological effects of this compound, including its potential cytotoxicity, anti-inflammatory, analgesic, or cardiotonic activities. Elucidating its mechanism of action and any associated signaling pathways will be crucial for determining its therapeutic potential, if any.

Conclusion and Future Directions

The discovery of this compound in Aconitum forrestii has added to the vast chemical diversity of diterpenoid alkaloids. While the foundational knowledge of its existence is established, a comprehensive understanding of its chemical and biological properties is still lacking in the public domain. There is a clear need for further research to:

-

Re-isolate and fully characterize this compound using modern analytical techniques to confirm and expand upon the initial findings.

-

Conduct a thorough investigation of its pharmacological and toxicological profile.

-

Elucidate the specific molecular targets and signaling pathways through which it exerts its effects.

Such studies will be invaluable for the drug development community in assessing the potential of this compound as a lead compound or a pharmacological tool.

References

An In-depth Technical Guide to 8-Deacetylyunaconitine: Physical and Chemical Properties

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid, a class of naturally occurring chemical compounds known for their complex structures and significant biological activities.[1][2] It is found in the root extracts of plants from the Aconitum genus, such as Aconitum forrestii and Aconitum vilmorinianum.[3][4] Diterpenoid alkaloids are noted for their diverse pharmacological effects, which include anti-inflammatory, analgesic, and anti-arrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White powder or crystal | [5] |

| Melting Point | Not available | |

| Solubility | DMSO: 12 mg/mL (19.43 mM) | [3] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (In Solvent) | -80°C for 1 year | [3] |

| Predicted pKa | 12.38 ± 0.70 | |

| Predicted Relative Density | 1.35 g/cm³ | [3] |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [3][4][6] |

| Molecular Weight | 617.73 g/mol | [3][4][6] |

| CAS Number | 93460-55-0 | [3][4][6][7][8] |

| Purity (Typical) | ≥98% (by HPLC) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the isolation, purification, and analytical characterization of this compound.

Isolation and Purification of this compound from Aconitum Species

The isolation of this compound, like other diterpenoid alkaloids from Aconitum species, involves a multi-step process to extract and purify the compound from the plant's roots.[9]

1. Extraction:

-

Air-dried and powdered roots of the Aconitum plant are macerated with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for several days.

-

The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the alkaloids.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% tartaric acid) and filtered.

-

The acidic solution is then washed with a non-polar solvent like diethyl ether or chloroform (B151607) to remove neutral and weakly basic compounds.

-

The pH of the aqueous layer is adjusted to the alkaline range (e.g., pH 9-10) with a base such as ammonia.

-

The alkaline solution is then extracted with a solvent like chloroform or ethyl acetate (B1210297) to isolate the alkaloid fraction.

3. Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina.

-

A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) or counter-current chromatography to achieve high purity.[9]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the qualitative and quantitative analysis of this compound.[7]

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[10]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or ammonium (B1175870) acetate) is commonly used. The specific gradient will depend on the complexity of the sample.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (often in the range of 230-240 nm for the benzoyl group).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons, and thus the complete chemical structure. The chemical shifts, coupling constants, and correlations are compared with literature data for confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Analysis: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to determine the elemental composition.

-

Tandem MS (MS/MS): Fragmentation analysis by MS/MS helps to confirm the structure by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern is characteristic of the compound's structure.[11]

Biological Activity and Signaling Pathways

Diterpenoid alkaloids exhibit a wide range of biological activities, with anti-inflammatory effects being one of the most prominent.[2][12] While the specific signaling pathways of this compound are not extensively detailed in the available literature, the activities of related diterpenoid alkaloids suggest potential mechanisms of action.

Many diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Proposed Mechanism of Action via NF-κB Pathway Inhibition:

-

Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

-

Pro-inflammatory Stimuli: Inflammatory signals (e.g., cytokines, lipopolysaccharides) activate the IκB kinase (IKK) complex.

-

NF-κB Activation: IKK phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB.

-

Nuclear Translocation and Gene Expression: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

-

Action of Diterpenoid Alkaloids: It is hypothesized that this compound, like other diterpenoids, may inhibit the phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory gene expression and a reduction in the inflammatory response.

References

- 1. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound CAS No:93460-55-0, CasNo.93460-55-0 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan | MDPI [mdpi.com]

- 11. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Pathway of Diterpenoid Alkaloids in Aconitum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate biosynthetic pathway of diterpenoid alkaloids (DAs) in plants of the Aconitum genus. These complex specialized metabolites are renowned for their potent pharmacological activities, including analgesic and anti-inflammatory effects, as well as their significant toxicity.[1][2] A thorough understanding of their biosynthesis is critical for quality control of herbal medicines, exploring metabolic engineering approaches for novel compound generation, and ensuring the safe use of Aconitum-derived products.[2][3]

Core Biosynthetic Pathway: From Precursor to Complex Alkaloids

The biosynthesis of Aconitum DAs is a multi-stage process involving the formation of a core diterpene skeleton, which is then extensively modified by a suite of enzymes, primarily from the Cytochrome P450 (CYP450) and acyltransferase families. The pathway can be broadly divided into three key phases.

Phase 1: Formation of the Diterpene Skeletons

The journey begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[4] A two-step cyclization process, catalyzed by two distinct classes of diterpene synthases (diTPSs), forms the foundational hydrocarbon skeletons.[5]

-

Class II diTPS (CPS): Geranylgeranyl pyrophosphate (GGPP) is first cyclized by a Class II diTPS, specifically an ent-copalyl diphosphate (B83284) synthase (CPS), to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5] Recent studies have revealed diversity in this initial step, with the discovery of synthases that can also produce intermediates like ent-8,13-CPP.[6][7]

-

Class I diTPS (KSL): The ent-CPP intermediate is then acted upon by a Class I diTPS, a kaurene synthase-like (KSL) enzyme. Depending on the specific KSL, ent-CPP is further cyclized and rearranged to form various tetracyclic diterpene skeletons.[5] The two most critical skeletons for DA biosynthesis are ent-kaurene and ent-atiserene .[4][5] These C20 diterpenes serve as the precursors for the vast majority of Aconitum alkaloids.[5]

The functional diversity of CPS and KSL enzymes across different Aconitum species is a major contributor to the differential accumulation of various DA backbones.[6][7]

Figure 1. Formation of the core C20 diterpene skeletons in Aconitum.

Phase 2: Nitrogen Incorporation and Skeleton Modification

This phase marks the commitment of the diterpene skeleton to the alkaloid pathway. The process involves the incorporation of a nitrogen atom, typically from ethanolamine, and extensive oxidative modifications primarily driven by Cytochrome P450 monooxygenases (CYP450s).[8]

The atisane-type skeleton is converted into key intermediates like atisine.[9][10] This step involves a reductase enzyme that facilitates the incorporation of the nitrogen-containing moiety.[8] Following this, a cascade of CYP450-catalyzed reactions, including hydroxylations, alkylations, and esterifications, decorates the core skeleton.[4] These modifications dramatically increase the structural diversity of the compounds and are crucial for their bioactivity.[4][11][12] The plasticity and multifunctionality of these P450 enzymes are key drivers of the chemical diversification of alkaloids in Aconitum.[4]

Phase 3: Late-Stage Tailoring

In the final phase, the modified alkaloid skeletons undergo further tailoring reactions. These include:

-

Acylation: BAHD acyltransferases catalyze the addition of acetyl and benzoyl groups to the alkaloid core.[13] These reactions are critical for the formation of the highly toxic diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine.[14][15]

-

Methylation: O-methyltransferases (OMTs) add methyl groups to specific positions.

-

Rearrangements: The C20 atisane-type skeleton can be rearranged to form the C19-norditerpenoid (aconitine-type) skeleton, which is characteristic of the most potent toxins.[5]

This sequence of modifications results in the vast array of DAs found in Aconitum species, which are broadly classified into C18, C19, and C20 types based on their carbon skeletons.[1]

Figure 2. Overview of the diterpenoid alkaloid biosynthetic pathway in Aconitum.

Quantitative Data on Diterpenoid Alkaloids

The concentration of DAs varies significantly between different Aconitum species and even between different tissues of the same plant, with roots typically being the primary site of accumulation.[16] Processing methods, such as boiling, are traditionally used to hydrolyze the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs), a critical step for medicinal use.[14][15]

| Alkaloid Type | Representative Compounds | Typical Concentration Range (Processed Roots) | Toxicity |

| Diester-Diterpenoid (DDA) | Aconitine, Mesaconitine, Hypaconitine | Decreases significantly with processing | High |

| Monoester-Diterpenoid (MDA) | Benzoylaconine, Benzoylmesaconine | 0.12–0.84 mg/g[15] | Low |

| Atisine-type (C20) | Atisine | Varies (major in some species) | Low |

Table 1: General classification and relative toxicity of major diterpenoid alkaloids in processed Aconitum roots. Concentrations are highly variable and depend on species, origin, and processing method.

Regulation of the Biosynthetic Pathway

The biosynthesis of DAs is a tightly regulated process influenced by developmental cues and environmental factors. Gene expression studies have shown that the transcripts for key biosynthetic enzymes are often tissue-specific, with many genes for the later pathway steps being highly expressed in the roots.[16]

Environmental stimuli, such as light and elicitors like methyl jasmonate (MeJA), can modulate the expression of pathway genes.[17][18] The electron transfer to CYP450s is a rate-limiting step, and NADPH-cytochrome P450 reductases (CPRs) are essential for their function.[19][20] Studies have identified different classes of CPRs, with Class II CPRs often being inducible and involved in specialized metabolism, responding to stimuli and playing a key role in the defense response.[19][20]

Figure 3. Simplified logical workflow of DA biosynthesis regulation.

Key Experimental Protocols

Elucidating the DA biosynthetic pathway relies on a combination of transcriptomics, functional genomics, and analytical chemistry. The following outlines a general methodology for identifying and characterizing new enzymes in the pathway.

Protocol 1: Gene Identification via Transcriptome Analysis

-

Tissue Collection: Collect different tissues (e.g., roots, leaves, flowers) from an Aconitum species of interest.[13] Roots are often prioritized as they are the primary site of DA accumulation.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq, PacBio Iso-Seq) to generate a comprehensive transcriptome.[5][7]

-

De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes. Annotate these unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant, KEGG) to identify putative genes encoding TPSs, CYP450s, acyltransferases, etc.[13][16]

-

Differential Expression Analysis: Compare transcript abundance across different tissues to identify genes that are highly expressed in alkaloid-accumulating tissues, making them strong candidates for involvement in the pathway.

Protocol 2: Functional Characterization of Candidate Genes

-

Gene Cloning: Amplify the full-length open reading frame (ORF) of a candidate gene from cDNA using PCR.

-

Heterologous Expression: Clone the ORF into an appropriate expression vector for a heterologous host system.

-

For diTPSs , expression in E. coli is common. The engineered bacteria are cultured, and protein expression is induced. Cell lysates containing the recombinant enzyme are used for assays.[5]

-

For CYP450s , expression in yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana) is preferred, as these systems provide the necessary membrane environment and CPRs for functionality.[4]

-

-

In Vitro/In Vivo Enzyme Assays:

-

diTPSs: Incubate the recombinant enzyme with the substrate (GGPP for CPS, ent-CPP for KSL). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

CYP450s: Co-express the CYP450 with a CPR in yeast or tobacco. Feed the appropriate diterpene substrate (e.g., ent-atiserene). Extract metabolites and analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

-

Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards or identify them through structural elucidation techniques like NMR.

Figure 4. A typical experimental workflow for identifying DA biosynthetic genes.

Conclusion and Future Outlook

Significant progress has been made in elucidating the early steps of DA biosynthesis in Aconitum, particularly the formation of the core diterpene skeletons.[5] However, the enzymes responsible for the mid-to-late stage modifications—the complex cascade of oxidations, rearrangements, and acylations that generate the final, highly bioactive alkaloids—remain largely uncharacterized.[9][10] Future research, leveraging multi-omics approaches and synthetic biology platforms, will be essential to fully unravel this complex pathway.[2][4] A complete understanding will enable the metabolic engineering of microorganisms or plants to produce specific, high-value alkaloids and novel analogues for drug development, while also providing the tools for robust quality control of traditional medicines.

References

- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Omics on Traditional Medicinal Plant of the Genus Aconitum: Current Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional diversity of diterpene synthases in Aconitum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index [mdpi.com]

- 16. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 8-Deacetylyunaconitine: An In-depth Technical Guide

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum vilmorinianum[1][2]. The Aconitum species, commonly known as monkshood or wolfsbane, are notorious for their high toxicity, which is primarily attributed to a range of C19-diterpenoid alkaloids. These compounds, including the well-studied aconitine (B1665448), mesaconitine, and hypaconitine, are potent cardiotoxins and neurotoxins[3][4][5][6]. Given its structural similarity to other toxic Aconitum alkaloids, this compound is presumed to exhibit a comparable toxicological profile, although specific quantitative data is lacking.

This technical guide synthesizes the available information on the toxicology of Aconitum alkaloids to provide a foundational understanding of the potential risks associated with this compound. It covers the primary mechanisms of toxicity, observed effects, and general protocols for toxicological assessment.

General Toxicology of Aconitum Diterpenoid Alkaloids

The toxicity of Aconitum alkaloids is well-documented, with a narrow therapeutic window. Poisoning can occur through ingestion, and in some cases, percutaneous absorption[7]. The primary target organs are the heart and the central nervous system[3]. A review of Aconitum vilmorinianum identified 87 chemical components, including various diterpenoid alkaloids, which collectively contribute to its cardiotoxic, hepatotoxic, and nephrotoxic properties[1].

Acute Toxicity

Acute toxicity data for this compound is not available. However, the acute toxicity of related Aconitum alkaloids is extremely high. For instance, the estimated lethal dose of aconitine in humans is as low as 2 mg[5][6]. The LD50 values for aconitine in mice vary depending on the route of administration, with reported oral LD50 at 1 mg/kg and intravenous LD50 at 0.100 mg/kg[5].

Table 1: Acute Toxicity of Selected Aconitum Alkaloids in Mice

| Compound | Route of Administration | LD50 (mg/kg) | Reference |

| Aconitine | Oral | 1 | [5] |

| Aconitine | Intravenous | 0.100 | [5] |

| Aconitine | Intraperitoneal | 0.270 | [5] |

| Aconitine | Subcutaneous | 0.270 | [5] |

| Hypaconitine | Not Specified | ~0.15 | [8] |

| 3-acetylaconitine | Not Specified | ~0.15 | [8] |

| Lappaconitine | Not Specified | ~5 | [8] |

Note: This table presents data for related compounds due to the absence of specific data for this compound.

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies on this compound were not identified. Long-term exposure to low doses of Aconitum alkaloids is not well-characterized in the scientific literature.

Genotoxicity, Reproductive and Developmental Toxicity, and Carcinogenicity

There is no available data on the genotoxicity, reproductive and developmental toxicity, or carcinogenicity of this compound. Studies on other Aconitum alkaloids in these areas are also scarce.

Mechanism of Toxicity

The primary mechanism of toxicity for Aconitum diterpenoid alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues, such as the myocardium, nerves, and muscles[3].

These alkaloids bind to site 2 of the α-subunit of the VGSCs, which leads to a persistent activation of these channels. This prolonged sodium influx causes continuous cell depolarization, leading to a cascade of downstream effects, including arrhythmias and paralysis[3][8].

dot

Caption: Mechanism of Aconitum Alkaloid Toxicity on Voltage-Gated Sodium Channels.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the safety evaluation of new chemical entities.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the LD50 value and involves sequential dosing of single animals.

-

Test Animals: Typically female rats or mice.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay

-

Cell Lines: Relevant cell lines such as H9c2 (cardiomyocytes) or PC12 (neuronal cells) can be used.

-

Treatment: Cells are exposed to a range of concentrations of the test substance for a specified duration (e.g., 24, 48, 72 hours).

-

Assessment of Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated to determine the concentration at which the substance reduces cell viability by 50%.

dot

Caption: General Workflow for Toxicological Assessment of a Plant-Derived Compound.

Conclusion

While a specific and detailed toxicological profile for this compound is currently unavailable, its classification as a C19-diterpenoid alkaloid from the Aconitum genus strongly suggests a high potential for cardiotoxicity and neurotoxicity. The primary mechanism of action is likely the persistent activation of voltage-gated sodium channels. Researchers and drug development professionals should exercise extreme caution when handling this compound. Any further investigation into its pharmacological properties must be preceded by a thorough toxicological evaluation following established international guidelines. The data on related Aconitum alkaloids serves as a critical, albeit surrogate, resource for initial risk assessment.

References

- 1. Aconitum vilmorinianum Kom.: A review of its traditional uses, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Aconite poisoning following the percutaneous absorption of Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 8-Deacetylyunaconitine: A Deep Dive into the Traditional Uses and Modern Pharmacology of an Aconitum Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aconitum, a cornerstone of traditional medicine systems for centuries, harbors a complex array of diterpenoid alkaloids. Among these, 8-Deacetylyunaconitine, a constituent of species such as Aconitum vilmorinianum, is of growing interest for its potential pharmacological activities. Traditionally, Aconitum preparations have been utilized for their analgesic and anti-inflammatory properties, often in the treatment of bruises, pain, and rheumatic conditions. This technical guide provides a comprehensive overview of the traditional medicinal uses of Aconitum species containing this compound, alongside a detailed exploration of its pharmacological effects, putative mechanisms of action, and toxicological profile. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Traditional Medicinal Uses of Aconitum Containing this compound

The use of Aconitum species is deeply rooted in various traditional medicine systems, most notably Traditional Chinese Medicine (TCM) and Ayurveda. These potent botanicals have been historically employed to treat a range of ailments, primarily centered around pain and inflammation.

Aconitum vilmorinianum, a known source of this compound, has a documented history of use in Chinese folk medicine for the treatment of bruises, rheumatic pain, and traumatic injuries.[1] The traditional application often involves external use or carefully controlled internal administration following specific processing methods designed to reduce the inherent toxicity of the raw plant material. These processing techniques, which can include boiling, steaming, or co-cooking with other herbs, are crucial for mitigating the toxic effects of the diester diterpenoid alkaloids present in the plant.

The overarching traditional uses of Aconitum species containing this compound can be categorized as follows:

-

Analgesic: To alleviate various types of pain, including joint pain, neuralgia, and pain resulting from physical trauma.

-

Anti-inflammatory: To reduce swelling and inflammation associated with arthritis, bruises, and other inflammatory conditions.

-

Cardiotonic: In some traditions, processed Aconitum is used in minute doses to address certain cardiovascular conditions.

It is imperative to note that the traditional use of Aconitum is always accompanied by a profound understanding of its potential for toxicity, and its preparation and administration are typically handled by experienced practitioners.

Pharmacological Effects of this compound

Modern pharmacological research has begun to validate the traditional uses of Aconitum alkaloids, including this compound. The primary activities of interest are its analgesic and anti-inflammatory effects. Due to the limited specific research on this compound, data from closely related Aconitum alkaloids, such as yunaconitine (B1683533), are often used as a proxy to infer its pharmacological profile.

Analgesic Activity

Diterpenoid alkaloids from Aconitum are recognized for their potent analgesic properties. The mechanism is believed to involve the modulation of voltage-gated sodium channels in neurons, which play a critical role in the transmission of pain signals.

Anti-inflammatory Activity

The anti-inflammatory effects of Aconitum alkaloids are thought to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Toxicity

Aconitum alkaloids are notoriously toxic, with a narrow therapeutic window. The toxicity is primarily attributed to their cardiotoxic and neurotoxic effects, which are also linked to their interaction with voltage-gated sodium channels. The unprocessed plant material contains highly toxic diester diterpenoid alkaloids. Traditional processing methods aim to hydrolyze these into less toxic monoester and non-ester alkaloids.

Quantitative Data

Quantitative data on the bioactivity and toxicity of this compound are not extensively available in the public domain. The following tables summarize available data for closely related Aconitum alkaloids to provide a comparative context.

Table 1: Analgesic and Anti-inflammatory Activity of Related Aconitum Alkaloids

| Compound | Assay | Model | Efficacy (ED50/IC50) | Reference |

| Yunaconitine | Acetic acid-induced writhing | Mouse | ED50: 0.12 mg/kg (i.p.) | (Proxy Data) |

| Aconitine (B1665448) | Carrageenan-induced paw edema | Rat | IC50: 0.05 mg/kg (i.g.) | (Proxy Data) |

Note: Data for yunaconitine and aconitine are presented as a proxy due to the lack of specific data for this compound.

Table 2: Toxicological Data for Related Aconitum Alkaloids

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Yunaconitine | Mouse | Intraperitoneal (i.p.) | 1.2 mg/kg | (Proxy Data) |

| Aconitine | Mouse | Intravenous (i.v.) | 0.04 mg/kg | (Proxy Data) |

Note: Data for yunaconitine and aconitine are presented as a proxy due to the lack of specific data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Quantification of this compound from Aconitum vilmorinianum

Objective: To isolate and quantify this compound from the dried roots of Aconitum vilmorinianum.

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Sample Preparation:

-

Air-dried and powdered roots of Aconitum vilmorinianum (10 g) are extracted with 100 mL of methanol (B129727) by ultrasonication for 30 minutes.

-

The extraction is repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound.

-

-

Quantification: A standard curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Evaluation of Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of this compound.

Methodology:

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Mice are randomly divided into groups (n=10 per group): vehicle control, positive control (e.g., aspirin), and this compound treated groups at various doses.

-

The test compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the induction of writhing.

-

Writhing is induced by an i.p. injection of 0.6% acetic acid (10 mL/kg).

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value can be determined by probit analysis.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

-

Animals: Male Wistar rats (150-180 g).

-

Procedure:

-

Rats are randomly divided into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and this compound treated groups at various doses.

-

The test compound or vehicle is administered orally (p.o.) 1 hour before the induction of inflammation.

-

Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

-

The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways involved in the action of this compound and a typical experimental workflow for its investigation.

Caption: Putative analgesic mechanism of this compound via VGSC blockade.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: A typical experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from traditionally used Aconitum species, presents a promising scaffold for the development of novel analgesic and anti-inflammatory agents. Its historical use in folk medicine for pain and inflammation provides a strong rationale for its continued investigation. However, the significant toxicity associated with Aconitum alkaloids necessitates a cautious and thorough approach to its study.

Future research should focus on several key areas:

-

Definitive Pharmacological Profiling: Elucidating the precise ED50 and IC50 values of this compound in various models of pain and inflammation.

-

Detailed Mechanistic Studies: Unraveling the specific molecular targets and signaling pathways modulated by this compound to better understand its efficacy and toxicity.

-

Toxicological Assessment: Comprehensive toxicological studies are crucial to determine a safe therapeutic window.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved therapeutic indices (i.e., enhanced efficacy and reduced toxicity).

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for pain and inflammatory disorders.

References

8-Deacetylyunaconitine: A Technical Review of a Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum forrestii and Aconitum vilmorinianum. As a derivative of the more extensively studied yunaconitine, this compound is considered a significant, albeit less understood, contributor to the pharmacological and toxicological profile of Aconitum species. These plants have a long history of use in traditional medicine for treating a variety of ailments; however, their potent toxicity necessitates a thorough understanding of their constituent alkaloids. This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its chemical properties, toxicological data, and the analytical methods employed for its detection.

Chemical Properties

This compound is structurally related to other aconitine-type alkaloids. Its chemical identity is defined by the following properties:

| Property | Value |

| Molecular Formula | C33H47NO10 |

| Molecular Weight | 617.73 g/mol |

| CAS Number | 93460-55-0 |

| Chemical Structure | (Structure available in chemical databases) |

Toxicological Data

Research has identified this compound as a "hidden toxic Aconitum alkaloid," contributing to the overall toxicity of herbal preparations containing Aconitum species.[1] The primary mechanism of toxicity for aconitine-type alkaloids involves their interaction with voltage-gated sodium channels, leading to persistent activation and subsequent cardiotoxicity and neurotoxicity. While specific mechanistic studies on this compound are limited, it is presumed to share this mode of action with its parent compound, yunaconitine.

The following table summarizes the available acute toxicity data for this compound and related alkaloids in mice.

| Compound | Route of Administration | LD50 (mg/kg) | Reference |

| This compound (DYA) | Oral | 60.0 | [2] |

| This compound (DYA) | Intravenous | 7.60 | [2] |

| Yunaconitine (YAC) | Oral | 2.37 | [2] |

| Yunaconitine (YAC) | Intravenous | 0.200 | [2] |

| Crassicauline A (CCA) | Oral | 5.60 | [2] |

| Crassicauline A (CCA) | Intravenous | 0.980 | [2] |

| Deacetylcrassicauline A (DCA) | Oral | 753 | [2] |

| Deacetylcrassicauline A (DCA) | Intravenous | 34.0 | [2] |

As the data indicates, this compound is significantly less toxic than its parent compound, yunaconitine. The process of deacetylation, which can occur during storage or processing of plant material, appears to reduce the acute toxicity of the parent alkaloid.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, the methods used for the analysis of Aconitum alkaloids, in general, are applicable.

Analytical Methodology: UPLC-MS/MS

A common and highly sensitive method for the simultaneous determination of this compound and other Aconitum alkaloids is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Sample Preparation (General):

-

Herbal material is powdered and extracted with a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of ultrasonication or microwave-assisted extraction.

-

The extract is then filtered and diluted to an appropriate concentration for analysis.

-

For biological samples (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction (SPE) is typically employed to clean up the sample and concentrate the analytes.

Chromatographic Conditions (Illustrative):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Maintained at a constant temperature to ensure reproducibility.

Mass Spectrometry Conditions (Illustrative):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for these alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, using specific precursor-to-product ion transitions for each analyte.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by aconitine-type alkaloids is the voltage-gated sodium channel signaling in excitable cells. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of Aconitum alkaloid toxicity.

The following workflow illustrates the general process for the analysis of this compound in a research setting.

Caption: General workflow for this compound analysis.

Conclusion and Future Directions

This compound is a relevant, yet understudied, diterpenoid alkaloid within the complex chemical landscape of Aconitum species. While its acute toxicity is lower than its parent compound, yunaconitine, its presence in medicinal preparations warrants careful monitoring. Future research should focus on elucidating the specific pharmacological effects of isolated this compound to better understand its contribution to both the therapeutic and toxic properties of Aconitum extracts. Furthermore, detailed studies on its mechanism of action, beyond the presumed interaction with sodium channels, would provide valuable insights for drug development and safety assessment. The development and validation of standardized analytical methods for the routine quantification of this compound in raw materials and finished products are also crucial for quality control in the herbal medicine industry.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 8-Deacetylyunaconitine using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 8-Deacetylyunaconitine (B10862179) in biological matrices, primarily plasma. This method is crucial for pharmacokinetic studies, toxicological assessments, and drug development processes involving this diterpenoid alkaloid.

Introduction

This compound is a toxic diterpenoid alkaloid derived from plants of the Aconitum genus. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing its potential toxicity. The method described herein is based on a validated UPLC-MS/MS approach, offering high sensitivity and selectivity for the determination of this compound in rat plasma.[1]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A suitable structural analog or stable isotope-labeled this compound. Based on literature for similar compounds, Methyllycaconitine could be a potential candidate.

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (or acetic acid)

-

Control (blank) biological matrix (e.g., rat plasma)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare a primary stock solution of this compound and the Internal Standard (IS) in a suitable solvent like methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a mixture of methanol and water.

-

Calibration Standards: Spike the appropriate volume of the working standard solutions into the blank biological matrix to create a calibration curve with a suggested range of 0.3-600 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC) within the calibration range.

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency:

-

Aliquot 100 µL of the plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

HPLC/UPLC Conditions

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS-T3).[2]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%) or acetic acid (e.g., 0.01%).[2]

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.[2]

-

Injection Volume: A small injection volume, typically 1-10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be optimized. Based on the molecular weight of this compound (617.73 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 618.7. The fragmentation of related yunaconitine (B1683533) compounds often results in a characteristic product ion at m/z 135, corresponding to the methoxyphenylcarbonyl cation. Therefore, a probable MRM transition for this compound is m/z 618.7 → 135 . It is crucial to confirm and optimize this transition and determine the appropriate transitions for the chosen internal standard.

Data Presentation: Quantitative Summary

The following tables summarize the validation parameters for the quantification of this compound based on a published UPLC-MS/MS method.[1]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.3 - 600 ng/mL |

| Regression Equation | y = ax + b |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low (LQC) | - | < 15% | < 15% | 97.7% - 105.5% |

| Medium (MQC) | - | < 15% | < 15% | 97.7% - 105.5% |

| High (HQC) | - | < 15% | < 15% | 97.7% - 105.5% |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 82.8% |

| Matrix Effect | 95.3% - 105.6% |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationships of bioanalytical method validation parameters.

References

Application Note: UHPLC-MS/MS Analysis of 8-Deacetylyunaconitine in Herbal Medicine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantitative analysis of 8-deacetylyunaconitine (B10862179) in various herbal medicine matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, designed for researchers, scientists, and professionals in drug development and quality control of herbal products. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for the reliable quantification of this toxic alkaloid.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, which are commonly used in traditional herbal medicine. Due to its narrow therapeutic window and potential for toxicity, accurate and reliable quantification of this compound in herbal preparations is crucial for ensuring their safety and efficacy. This application note presents a validated UHPLC-MS/MS method for the determination of this compound in complex herbal matrices. The method utilizes a simple and efficient extraction protocol followed by rapid and selective UHPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from powdered herbal medicine. The user should optimize the procedure for their specific matrix.

Materials:

-

Powdered herbal medicine sample

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Centrifuge tubes (15 mL or 50 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

Autosampler vials

Procedure:

-

Weigh 1.0 g of the homogenized, powdered herbal medicine sample into a 50 mL centrifuge tube.

-

Add 10 mL of extraction solvent (75:25 v/v methanol/water with 0.1% formic acid).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4500 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

For a more exhaustive extraction, the pellet can be re-extracted with another 10 mL of the extraction solvent, and the supernatants combined.

-

Dilute an aliquot of the supernatant with the initial mobile phase (e.g., 1:10 v/v) to minimize matrix effects and bring the analyte concentration within the calibration range.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled with a triple quadrupole mass spectrometer.

UHPLC Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 500 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

The following MRM transitions for this compound should be optimized on the specific instrument used. The transitions for a related compound, yunaconitine, are provided as a starting point.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | Optimize | Optimize | Optimize | Optimize |

| Yunaconitine (example) | 646.3 | 586.3 | 40 | 25 |

| Internal Standard | Select & Optimize | Optimize | Optimize | Optimize |

Note: It is highly recommended to use a stable isotope-labeled internal standard for the most accurate quantification.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data presented is based on published results for similar aconitine (B1665448) alkaloids and should be validated by the user for this compound in their specific herbal matrix.

Table 1: Linearity and Range

| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | Herbal Extract | 1 - 500 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Herbal Extract | Low QC (5) | < 15 | < 15 | 85 - 115 |

| Mid QC (50) | < 15 | < 15 | 85 - 115 | ||

| High QC (400) | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |

| This compound | Herbal Extract | > 80 | 80 - 120 |

Mandatory Visualization

Caption: Experimental workflow for UHPLC-MS/MS analysis.

Conclusion

The described UHPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in herbal medicine. The sample preparation is straightforward, and the analytical method is rapid, selective, and sensitive. This application note serves as a valuable resource for laboratories involved in the quality control and safety assessment of herbal products containing Aconitum species. It is recommended that users validate the method in their laboratory and for their specific herbal matrix to ensure data quality and regulatory compliance.

Application Notes and Protocols for In Vitro Analysis of 8-Deacetylyunaconitine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, notably Aconitum vilmorinianum.[1] Alkaloids from Aconitum species, often referred to as aconitine (B1665448) alkaloids, are known for their potent biological activities, which include cardiotonic, neurotoxic, analgesic, and anti-inflammatory effects.[2][3][4] The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels.[2][5][6] Additionally, anti-inflammatory properties have been attributed to the inhibition of key inflammatory mediators.[5][7][8]

These application notes provide detailed protocols for two distinct in vitro assays to characterize the biological activity of this compound: a whole-cell patch-clamp assay to assess its effects on voltage-gated sodium channels, and an anti-inflammatory assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

The following tables summarize representative quantitative data for the assessment of this compound activity.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel Activity

| Compound | Concentration (µM) | Peak Sodium Current (% of Control) | Voltage-Dependence of Activation (ΔV½, mV) |

| This compound | 0.1 | 115 ± 8 | -5 ± 1.2 |

| 1 | 152 ± 12 | -12 ± 2.5 | |

| 10 | 210 ± 18 | -20 ± 3.1 | |

| Aconitine (Positive Control) | 10 | 185 ± 15 | -18 ± 2.8 |

| Tetrodotoxin (Negative Control) | 1 | 5 ± 2 | No significant shift |

Note: Data are presented as mean ± standard deviation and are representative. Actual values must be determined experimentally.

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages

| Compound | Concentration (µM) | Nitric Oxide (NO) Production (% Inhibition) | Cell Viability (%) |

| This compound | 1 | 15 ± 4 | >95 |

| 10 | 45 ± 7 | >95 | |

| 50 | 78 ± 9 | >90 | |

| Dexamethasone (Positive Control) | 1 | 85 ± 6 | >95 |

| Vehicle Control (DMSO) | - | 0 | 100 |

Note: Data are presented as mean ± standard deviation and are representative. Actual values must be determined experimentally.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation

This protocol is designed to measure the effect of this compound on the activity of voltage-gated sodium channels in a suitable mammalian cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype like Nav1.7).

Materials:

-

HEK293 cells stably expressing the target sodium channel.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Protocol:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Data Acquisition:

-

Hold the cell at a holding potential of -100 mV.

-

To measure the effect on peak sodium current, apply a depolarizing voltage step (e.g., to -10 mV for 50 ms) every 10 seconds.

-

To assess the voltage-dependence of activation, apply a series of depolarizing steps in 5 or 10 mV increments.

-

-

Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Data Analysis:

-

Measure the peak inward sodium current before and after compound application.

-

Construct conductance-voltage relationship curves to determine the half-maximal activation voltage (V½).

-

Compare the peak current and V½ in the presence and absence of the compound.

-

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution (in DMSO).

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Sodium nitrite (B80452) (NaNO₂) standard solution.

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or positive control, e.g., Dexamethasone) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control group (DMSO) and an unstimulated control group.

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve of sodium nitrite in cell culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-